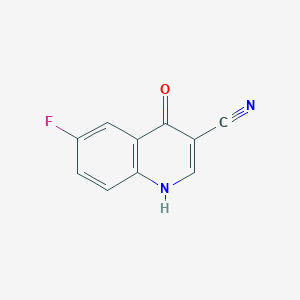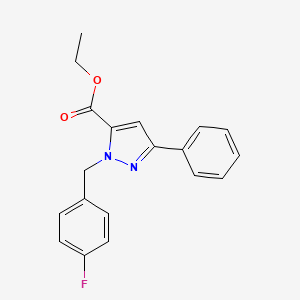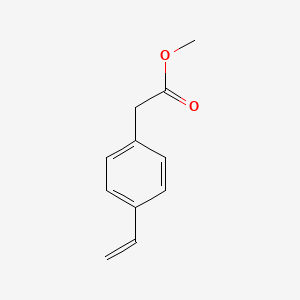
Methyl 2-(4-vinylphenyl)acetate
Overview
Description
Methyl 2-(4-vinylphenyl)acetate is an organic compound characterized by the presence of a vinyl group attached to a phenyl ring and an acetate group at the alpha position. This compound is a styrene derivative and plays a crucial role in polymer chemistry as a functional monomer for synthesizing polymers with tailored properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(4-vinylphenyl)acetate can be synthesized from 4-vinylbenzeneacetic acid and dimethyl sulfate. The reaction typically involves the esterification of 4-vinylbenzeneacetic acid with dimethyl sulfate under acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The reaction is optimized for yield and purity, often employing catalysts to enhance the reaction rate and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, resulting in the formation of methyl 2-(4-ethylphenyl)acetate.
Substitution: The compound can participate in substitution reactions, where the vinyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl 2-(4-ethylphenyl)acetate.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-vinylphenyl)acetate is widely used in scientific research due to its versatility and functional properties. Some of its applications include:
Polymer Chemistry: As a functional monomer, it is used to synthesize polymers with specific properties, such as enhanced mechanical strength or chemical resistance.
Material Science: It is employed in the development of advanced materials, including coatings, adhesives, and composites.
Biomedical Research: The compound is used in the synthesis of biocompatible polymers for drug delivery systems and medical devices.
Industrial Applications: It finds use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-(4-vinylphenyl)acetate primarily involves its reactivity as a monomer in polymerization reactions. The vinyl group undergoes radical polymerization, forming long polymer chains. The acetate group can participate in esterification reactions, further modifying the polymer’s properties. The molecular targets and pathways involved include the activation of the vinyl group and the subsequent propagation of the polymer chain .
Comparison with Similar Compounds
- Methyl 4-vinylbenzoate
- 4-Vinylbenzyl alcohol
- 4-Vinylbenzoic acid
- 4-Acetoxystyrene
- 4-Vinylaniline
Comparison: Methyl 2-(4-vinylphenyl)acetate is unique due to the presence of both a vinyl group and an acetate group, which allows for diverse chemical reactivity and functionalization. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in polymer chemistry and material science .
Properties
IUPAC Name |
methyl 2-(4-ethenylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-9-4-6-10(7-5-9)8-11(12)13-2/h3-7H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHZKCPMBLLEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


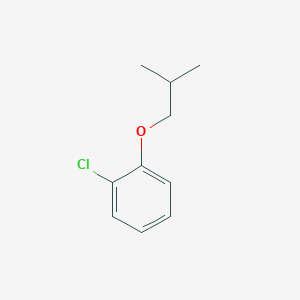

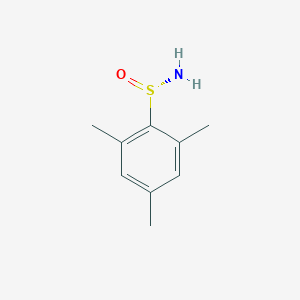
![6-[(2-Methylphenyl)methyl]pyridazin-3-ol](/img/structure/B3042396.png)




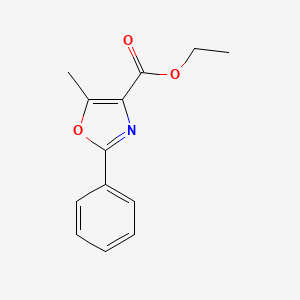

![3-methoxy-11H-benzo[a]carbazole](/img/structure/B3042407.png)
